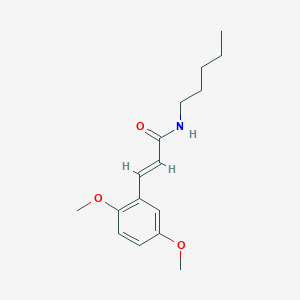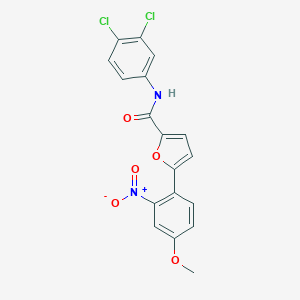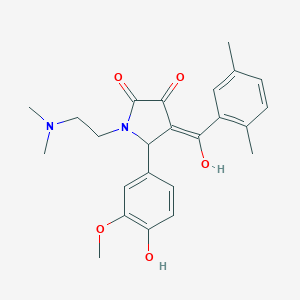
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide, commonly known as DEPMPO, is a chemical compound that has gained significant importance in the field of scientific research. It is a sulfonamide derivative that is used as a spin trap agent in various biochemical and physiological studies. DEPMPO has been found to be effective in trapping free radicals and reactive oxygen species, which are responsible for causing oxidative stress in living systems.
Mecanismo De Acción
DEPMPO acts as a spin trap agent by reacting with free radicals and reactive oxygen species to form stable adducts. The reaction between DEPMPO and free radicals occurs via a radical addition mechanism. The unpaired electron of the free radical attacks the nitrogen atom of DEPMPO, forming a radical intermediate that subsequently reacts with molecular oxygen to form a stable adduct.
Biochemical and Physiological Effects:
DEPMPO has been found to have significant biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in various cell types. DEPMPO has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, DEPMPO has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEPMPO has several advantages for lab experiments. It is a highly specific spin trap agent that reacts only with free radicals and reactive oxygen species. This makes it an essential tool for studying the mechanisms of oxidative stress in living systems. Additionally, DEPMPO is a water-soluble compound that can be easily administered to cells and animals. However, DEPMPO has some limitations as well. It can react with other molecules in the cell, leading to the formation of non-specific adducts. This can complicate the interpretation of results. Additionally, DEPMPO can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
For research on DEPMPO include the development of new spin trap agents and the use of DEPMPO in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Overall, DEPMPO is an essential tool for studying the role of oxidative stress in living systems.
Métodos De Síntesis
DEPMPO is synthesized by the reaction of N,N-diethyl-p-phenylenediamine with methoxyphenol in the presence of sulfuric acid. The reaction yields a crude product that is purified by recrystallization from ethanol. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
DEPMPO has been extensively used as a spin trap agent in various scientific research applications. It is particularly useful in studying the mechanisms of oxidative stress in living systems. DEPMPO reacts with free radicals and reactive oxygen species to form stable adducts that can be detected using various spectroscopic techniques. This makes DEPMPO an essential tool for studying the role of oxidative stress in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C17H21NO4S |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-4-18(5-2)23(19,20)15-12-10-14(11-13-15)22-17-9-7-6-8-16(17)21-3/h6-13H,4-5H2,1-3H3 |
Clave InChI |
NJLORYTZIRHFMY-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Solubilidad |
10 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
